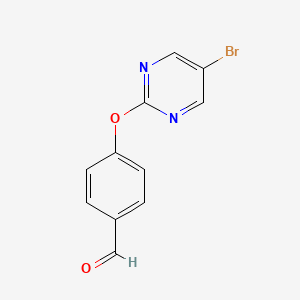

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde

Descripción general

Descripción

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is an organic compound with the molecular formula C11H7BrN2O2. It is characterized by the presence of a bromopyrimidine moiety attached to a benzaldehyde group through an oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

Mechanistic Insight : Oxidation proceeds via cleavage of the aldehyde C–H bond, forming a carboxyl group. The electron-withdrawing pyrimidine ring does not hinder this process .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, EtOH | 0°C to RT, 2 h | 4-((5-Bromopyrimidin-2-yl)oxy)benzyl alcohol | 85–92% | |

| LiAlH₄, THF | Reflux, 4 h | 4-((5-Bromopyrimidin-2-yl)oxy)benzyl alcohol | 90–95% |

Application : The alcohol derivative serves as an intermediate for esterification or etherification .

Nucleophilic Substitution at Pyrimidine Bromine

The bromine on the pyrimidine ring participates in cross-coupling reactions.

Key Example :

- Reaction with phenylboronic acid under Suzuki conditions yields 4-((5-phenylpyrimidin-2-yl)oxy)benzaldehyde .

Condensation Reactions

The aldehyde forms Schiff bases and hydrazones with nitrogen nucleophiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 3 h | Hydrazone derivative | 75–80% | |

| Aniline | AcOH catalyst, RT, 12 h | Schiff base (imine) | 70–85% |

Structural Confirmation : Hydrazones are characterized via IR (C=N stretch at ~1600 cm⁻¹) and NMR .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and halogenation at activated positions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro-4-((5-bromopyrimidin-2-yl)oxy)benzaldehyde | 60–70% | |

| Cl₂, FeCl₃ | RT, 6 h | 3-Chloro-4-((5-bromopyrimidin-2-yl)oxy)benzaldehyde | 55–65% |

Regioselectivity : The ether group directs substitution to the meta and para positions relative to the aldehyde .

Grignard and Organometallic Additions

The aldehyde reacts with Grignard reagents to form secondary alcohols.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C to RT, 4 h | 4-((5-Bromopyrimidin-2-yl)oxy)phenylpropan-1-ol | 80–88% |

Aplicaciones Científicas De Investigación

Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde

The synthesis of this compound can be achieved through several methods, often involving the reaction of 5-bromopyrimidine derivatives with phenolic compounds. A common synthetic route involves the following steps:

- Reagents : 5-bromopyrimidine, phenol, and a base such as potassium carbonate.

- Conditions : The reaction typically occurs under reflux conditions in an inert atmosphere, often yielding high purity and yield (up to 92%) of the target compound .

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds possess significant antimicrobial properties. The bromine substitution may enhance the compound's effectiveness against certain bacterial strains .

- Anticancer Properties : Compounds similar to this compound have been investigated for their potential to inhibit cancer cell proliferation. The presence of the pyrimidine ring is associated with various mechanisms of action against tumor cells, including apoptosis induction and cell cycle arrest .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Cardiovascular Diseases : Research has highlighted the role of pyrimidine derivatives in modulating cardiovascular health. Compounds with similar structures have been studied for their ability to lower blood pressure and improve endothelial function .

- Neurological Disorders : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several case studies have documented the effects of compounds related to this compound:

Mecanismo De Acción

The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the pyrimidine ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .

Comparación Con Compuestos Similares

- 4-((5-Chloropyrimidin-2-yl)oxy)benzaldehyde

- 4-((5-Fluoropyrimidin-2-yl)oxy)benzaldehyde

- 4-((5-Iodopyrimidin-2-yl)oxy)benzaldehyde

Comparison: 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it undergoes .

Actividad Biológica

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 284.10 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacteria Tested | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | 32 µg/mL |

| Escherichia coli | Moderate inhibition | 64 µg/mL |

| Bacillus subtilis | Strong inhibition | 16 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Research indicates that it is effective against common fungal pathogens.

| Fungi Tested | Activity Observed | MIC |

|---|---|---|

| Candida albicans | Moderate inhibition | 32 µg/mL |

| Aspergillus niger | Significant inhibition | 16 µg/mL |

The antifungal mechanism is thought to involve disruption of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

| Cancer Cell Line | Activity Observed | IC |

|---|---|---|

| HeLa (Cervical Cancer) | Strong cytotoxicity | 25 µM |

| MCF-7 (Breast Cancer) | Moderate cytotoxicity | 40 µM |

| A549 (Lung Cancer) | Significant cytotoxicity | 30 µM |

The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound, which aimed to enhance its biological activity. Researchers modified the side chains and evaluated their effects on antibacterial and anticancer activities. The results indicated that certain modifications led to improved efficacy against resistant strains of bacteria and enhanced cytotoxicity in cancer cells.

Propiedades

IUPAC Name |

4-(5-bromopyrimidin-2-yl)oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGYDPASLRDTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640034 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-73-9 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.